molecular formula C8H10N4OS B14514277 1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea

1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea

Cat. No.: B14514277
M. Wt: 210.26 g/mol
InChI Key: FCZOVNQNZBTMNJ-BJMVGYQFSA-N
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Description

1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of substituted thioureas This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and thiourea in the presence of an acid catalyst. The reaction typically involves the following steps:

  • Dissolve 4-hydroxybenzaldehyde and thiourea in a suitable solvent such as ethanol.
  • Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar chemical properties but lacking the hydroxyphenyl group.

    4-hydroxybenzaldehyde: A precursor in the synthesis of the compound, with distinct chemical properties.

    Substituted Thioureas: Compounds with various substituents on the thiourea moiety, exhibiting different chemical and biological activities.

Uniqueness

1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea is unique due to the presence of both the hydroxyphenyl and thiourea groups, which confer specific chemical reactivity and potential biological activity. Its ability to form metal complexes and participate in diverse chemical reactions makes it a valuable compound in scientific research.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H10N4OS/c9-11-8(14)12-10-5-6-1-3-7(13)4-2-6/h1-5,13H,9H2,(H2,11,12,14)/b10-5+

InChI Key

FCZOVNQNZBTMNJ-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)NN)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)NN)O

Origin of Product

United States

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